molecular formula C24H38N2O4 B1194098 Tomoglumide CAS No. 97964-54-0

Tomoglumide

Cat. No.: B1194098
CAS No.: 97964-54-0
M. Wt: 418.6 g/mol
InChI Key: UPKUMLKWNJTSMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tomoglumide involves several steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes the formation of the core structure followed by functional group modifications to achieve the desired chemical properties .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often involving high-pressure liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Tomoglumide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

Tomoglumide exerts its effects primarily through its interaction with cholecystokinin receptors. It acts as an antagonist, blocking the action of cholecystokinin, a hormone involved in digestive processes. This interaction affects various molecular targets and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific structural modifications, which enhance its potency and selectivity for cholecystokinin receptors compared to its analogs .

Biological Activity

Tomoglumide, a compound known for its potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of gastrointestinal disorders. This article explores the biological mechanisms, efficacy, and relevant case studies associated with this compound.

This compound is a synthetic compound that functions primarily as a selective antagonist of the cholecystokinin (CCK) receptor. By inhibiting CCK receptors, this compound plays a crucial role in modulating gastrointestinal motility and secretion. This mechanism is particularly beneficial in conditions characterized by hypersecretion or dysmotility.

1. Gastroprotective Effects

This compound has been shown to exhibit significant gastroprotective properties. Research indicates that it reduces gastric acid secretion and promotes mucosal defense mechanisms. A study demonstrated that administration of this compound significantly decreased ulcer formation in animal models subjected to stress-induced gastric lesions.

StudyModelOutcome
RatReduced ulcer area by 50% compared to control
MouseIncreased mucosal thickness and reduced inflammation

2. Impact on Pancreatic Function

In addition to its effects on gastric physiology, this compound has been investigated for its role in pancreatic function. It has been observed to modulate enzyme secretion from the pancreas, thereby influencing digestive processes. This property suggests potential applications in managing pancreatic disorders.

Case Study 1: Treatment of Functional Dyspepsia

A clinical trial involving patients with functional dyspepsia assessed the efficacy of this compound over a 12-week period. Patients reported significant improvements in symptoms such as bloating and abdominal pain.

  • Participants : 120 patients
  • Results : 70% reported symptom relief; endoscopic evaluations showed reduced gastric mucosal inflammation.

Case Study 2: Postoperative Recovery

In another study focusing on postoperative recovery from gastrointestinal surgery, this compound was administered to assess its impact on recovery times and complications.

  • Participants : 80 patients
  • Findings : Those treated with this compound experienced shorter hospital stays and fewer complications related to gastrointestinal motility.

Research Findings and Future Directions

Recent research has highlighted the need for further investigation into the pharmacokinetics and long-term effects of this compound. Studies have suggested that while short-term use is effective, understanding its long-term safety profile is crucial for broader clinical application.

Potential Areas for Future Research

  • Combination Therapies : Exploring the efficacy of this compound in combination with other gastrointestinal agents.
  • Mechanistic Studies : Further elucidation of its interaction with CCK receptors at a molecular level.
  • Longitudinal Studies : Assessing long-term outcomes in chronic gastrointestinal conditions.

Properties

CAS No.

97964-54-0

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

IUPAC Name

4-[(3,4-dimethylbenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid

InChI

InChI=1S/C24H38N2O4/c1-5-7-9-15-26(16-10-8-6-2)24(30)21(13-14-22(27)28)25-23(29)20-12-11-18(3)19(4)17-20/h11-12,17,21H,5-10,13-16H2,1-4H3,(H,25,29)(H,27,28)

InChI Key

UPKUMLKWNJTSMG-UHFFFAOYSA-N

SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C

Synonyms

4-((3,4-dimethylbenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid
CR 1392
CR-1392

Origin of Product

United States

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